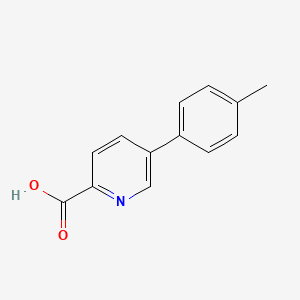

5-(p-Tolyl)picolinic acid

Descripción

Propiedades

IUPAC Name |

5-(4-methylphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-9-2-4-10(5-3-9)11-6-7-12(13(15)16)14-8-11/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNSPFQIGYWYOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679299 | |

| Record name | 5-(4-Methylphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225956-67-1 | |

| Record name | 5-(4-Methylphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Chemical Properties of 5-(p-Tolyl)picolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyridine ring is a cornerstone of medicinal chemistry, and its derivatives are integral to a vast array of pharmaceuticals. Among these, picolinic acid and its substituted analogues have garnered significant attention due to their diverse biological activities, which include anti-inflammatory, neuroprotective, and antimicrobial properties. The introduction of an aryl group at the 5-position of the picolinic acid scaffold, as seen in 5-(p-Tolyl)picolinic acid, presents a compelling opportunity for the development of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties of 5-(p-Tolyl)picolinic acid, offering a foundational resource for researchers engaged in its synthesis, characterization, and application in drug discovery.

Molecular Structure and Physicochemical Properties

5-(p-Tolyl)picolinic acid, with the systematic IUPAC name 5-(4-methylphenyl)pyridine-2-carboxylic acid, possesses a molecular formula of C₁₃H₁₁NO₂ and a molecular weight of 213.23 g/mol . The molecule consists of a picolinic acid core substituted with a p-tolyl group at the 5-position of the pyridine ring.

Table 1: Physicochemical Properties of 5-(p-Tolyl)picolinic Acid (Predicted and Analog-Based)

| Property | Value | Source/Method |

| Molecular Formula | C₁₃H₁₁NO₂ | - |

| Molecular Weight | 213.23 g/mol | - |

| Appearance | White to off-white solid (predicted) | Analogous Compounds |

| Melting Point | Not available (expected to be higher than picolinic acid's 136-138 °C) | [1] |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and methanol; sparingly soluble in water. | Analogous Compounds |

| pKa | Not available (pKa of picolinic acid is approximately 5.2) | [2] |

Due to the limited availability of experimental data for 5-(p-Tolyl)picolinic acid, many of its physicochemical properties are predicted based on the known properties of picolinic acid and other 5-aryl picolinic acid derivatives. The introduction of the lipophilic p-tolyl group is expected to decrease water solubility compared to the parent picolinic acid.

Synthesis of 5-(p-Tolyl)picolinic Acid

The synthesis of 5-(p-Tolyl)picolinic acid is most efficiently achieved through a two-step process: a Suzuki-Miyaura cross-coupling reaction to form the methyl ester precursor, followed by hydrolysis to yield the final carboxylic acid.

Step 1: Synthesis of Methyl 5-(p-Tolyl)picolinate via Suzuki-Miyaura Coupling

The key synthetic step involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 5-halopicolinate with p-tolylboronic acid. Methyl 5-bromopicolinate is a common starting material for this reaction.

Sources

Picolinic Acid Derivatives in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Introduction: The Picolinic Acid Scaffold - A Versatile Platform in Drug Discovery

Picolinic acid, a simple pyridinecarboxylic acid, has emerged as a privileged scaffold in medicinal chemistry.[1] Its inherent chelating properties and its role as an endogenous metabolite of tryptophan lend it unique biological relevance.[2] The strategic derivatization of the picolinic acid core has unlocked a diverse array of pharmacological activities, ranging from anticancer and antimicrobial to herbicidal applications.[3][4] This guide provides an in-depth technical overview for researchers and drug development professionals on the synthesis, characterization, and biological evaluation of picolinic acid derivatives, using 5-(p-Tolyl)picolinic acid (CAS Number: 1225956-67-1) as a focal point for synthetic strategy. While specific data on this particular molecule is limited, the principles and protocols outlined herein are broadly applicable to the exploration of this promising class of compounds.

Chemical Properties and Synthesis of 5-(p-Tolyl)picolinic Acid

The introduction of an aryl group, such as a p-tolyl moiety, at the 5-position of the picolinic acid ring significantly influences its physicochemical properties, including lipophilicity and steric profile, which in turn can modulate its biological activity.

Physicochemical Properties of Representative Picolinic Acid Derivatives

| Property | Picolinic Acid | 5-(Trifluoromethyl)picolinic Acid | 5-(p-Tolyl)picolinic acid (Predicted) |

| CAS Number | 98-98-6[5] | 80194-69-0 | 1225956-67-1 |

| Molecular Formula | C₆H₅NO₂ | C₇H₄F₃NO₂ | C₁₃H₁₁NO₂ |

| Molecular Weight | 123.11 g/mol [5] | 191.12 g/mol | 213.23 g/mol |

| Appearance | White solid[5] | White to off-white solid | Expected to be a solid |

| Melting Point | 136-138 °C[5] | 150-154 °C | N/A |

| Solubility | Soluble in water, ethanol | Sparingly soluble in water | Expected to have low water solubility |

Synthetic Workflow: A Modular Approach

The synthesis of 5-(p-Tolyl)picolinic acid is most effectively achieved through a two-step process involving a Suzuki-Miyaura cross-coupling reaction followed by ester hydrolysis. This approach offers high modularity, allowing for the facile introduction of various aryl and heteroaryl groups at the 5-position.

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. Not Only Immune Escape—The Confusing Role of the TRP Metabolic Pathway in Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 5-(p-Tolyl)picolinic Acid Derivatives

This guide provides a detailed exploration into the molecular mechanisms underpinning the biological activities of 5-(p-Tolyl)picolinic acid derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current findings to offer a comprehensive understanding of this promising class of compounds. We will delve into specific examples that illustrate their potential as anticancer agents, detailing the signaling pathways they modulate and the experimental methodologies used to elucidate these actions.

Introduction: The Therapeutic Landscape of Picolinic Acid Derivatives

Picolinic acid, a pyridine-based organic compound, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. These compounds have been investigated for a wide range of applications, including as antihypertensive, anticonvulsant, and herbicidal agents.[1][2][3] The versatility of the picolinic acid scaffold allows for structural modifications that can be tailored to interact with specific biological targets, leading to a variety of therapeutic effects.

Recent research has particularly highlighted the potential of 5-(p-Tolyl)picolinic acid derivatives as potent antiproliferative agents. This guide will focus on two distinct classes of these derivatives, each exhibiting a unique mechanism of action in inducing cancer cell death. By examining these examples, we aim to provide a clear and in-depth understanding of their molecular pathways and the experimental evidence that supports these findings.

Mechanism of Action I: Endoplasmic Reticulum Stress-Mediated Apoptosis in Non-Small Cell Lung Cancer

A novel series of picolinic acid derivatives has been synthesized and evaluated for their anticancer properties, with one particular compound, a noylhydrazine-carbothioamide derivative of 5-(p-Tolyl)picolinic acid (referred to as Compound 5 in the source study), demonstrating significant activity against A549 non-small cell lung cancer cells.[4] The cytotoxic effect of this compound is not only potent but also selective for cancer cells, showing no significant toxicity towards non-tumorigenic cell lines.[5]

Induction of Apoptosis

The primary mechanism by which this derivative exerts its anticancer effect is through the induction of apoptosis, or programmed cell death.[4] Experimental evidence for this includes the observation of fragmented nuclei in treated A549 cells via DAPI staining and the characteristic laddering pattern of DNA fragmentation on agarose gel electrophoresis.[4]

The Central Role of Endoplasmic Reticulum (ER) Stress

Unlike many conventional chemotherapeutics that trigger the intrinsic (mitochondrial) pathway of apoptosis, this picolinic acid derivative initiates cell death through the endoplasmic reticulum (ER) stress pathway.[4] A key finding was that the treatment did not cause the release of cytochrome c from the mitochondria, a hallmark of the intrinsic pathway.[4] Instead, the compound was found to enhance the phosphorylation of the eukaryotic translation initiation factor 2 (eIF2α), a critical event in the unfolded protein response (UPR) that is activated by ER stress.[4]

This activation of the ER stress pathway leads to the release of pro-apoptotic factors such as Smac/DIABLO from the mitochondria, which in turn promotes the activation of the caspase cascade.[4]

Caspase Activation Cascade

The induction of apoptosis by this derivative is mediated by a specific sequence of caspase activation. The compound was shown to trigger the activation of caspase-4, an initiator caspase associated with ER stress.[4][5] This is followed by the activation of caspase-9 and the executioner caspase-3, which are responsible for the downstream events of apoptosis, including the cleavage of cellular substrates and the dismantling of the cell.[4][5]

Molecular Docking and Potential Target

To explore the potential molecular target of this class of derivatives, a molecular docking study was performed against the epidermal growth factor receptor (EGFR) kinase domain.[4] The results indicated that the compounds could effectively occupy the critical kinase pocket of EGFR, suggesting that inhibition of this receptor may contribute to their anticancer activity.[4] The thiourea linker of Compound 5, for instance, was predicted to form a hydrogen bond with Met769 in the EGFR kinase domain.[5]

Caption: ER Stress-Mediated Apoptosis by a 5-(p-Tolyl)picolinic Acid Derivative.

Mechanism of Action II: Cell Cycle Arrest and Apoptosis in Liver, Breast, and Colon Cancer

Another class of 5-(p-Tolyl)picolinic acid derivatives, specifically 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides, has demonstrated potent antiproliferative activity against a panel of human cancer cell lines, including Huh7 (liver), MCF7 (breast), and HCT116 (colon).[6] One of the most active compounds in this series, designated 4j, which features a 2-chloro-4-pyridinyl group in the amide portion, exhibited IC50 values in the low micromolar range.[6]

Induction of Cell Cycle Arrest

The primary mechanism of action for this class of derivatives appears to be the induction of cell cycle arrest, specifically at the SubG1/G1 phase.[6] This arrest prevents cancer cells from progressing through the cell cycle and replicating, ultimately leading to cell death. The accumulation of cells in the SubG1 phase is a strong indicator of apoptosis.

Apoptotic Cell Death

The cell cycle arrest induced by these compounds is a precursor to apoptotic cell death.[6] While the specific upstream signaling pathways have not been as fully elucidated as in the previous example, the potent cytotoxic effects and the observed cell cycle arrest strongly suggest the activation of an apoptotic program.[6] Further investigation is warranted to identify the specific molecular targets and signaling cascades involved.

Caption: Workflow for Elucidating the Mechanism of Action.

Conclusion and Future Directions

The 5-(p-Tolyl)picolinic acid scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide highlight two distinct and potent mechanisms for inducing cancer cell death: ER stress-mediated apoptosis and cell cycle arrest. These findings underscore the importance of continued structure-activity relationship (SAR) studies to optimize the efficacy and selectivity of these compounds.

Future research should focus on several key areas:

-

Target Deconvolution: Identifying the precise molecular targets of these derivatives is crucial for understanding their mechanism of action and for rational drug design.

-

In Vivo Efficacy: Evaluating the most promising compounds in preclinical animal models is a necessary step to assess their therapeutic potential in a physiological context.

-

Pharmacokinetic and Pharmacodynamic Studies: Characterizing the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds will be essential for their development as clinical candidates.

By building on the foundational knowledge presented in this guide, the scientific community can continue to unlock the full therapeutic potential of 5-(p-Tolyl)picolinic acid derivatives.

References

-

Al-Ostath, A. et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Pensoft Publishers. Available at: [Link]

-

Al-Ostath, A. et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia. Available at: [Link]

-

Cankara, P. et al. (2014). Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. European Journal of Medicinal Chemistry. Available at: [Link]

-

Finch, N. et al. (1978). Synthesis and antihypertensive activity of 5-thio-2-pyridinecarboxylic acid derivatives. Journal of Medicinal Chemistry. Available at: [Link]

-

Paruszewski, R. et al. (2005). New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. Protein and Peptide Letters. Available at: [Link]

-

Yang, S. et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules. Available at: [Link]

Sources

- 1. Synthesis and antihypertensive activity of 5-thio-2-pyridinecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. public.pensoft.net [public.pensoft.net]

- 5. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]

- 6. Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(p-Tolyl)picolinic Acid and its Derivatives: Synthesis, Pharmacological Activity, and Future Directions

This guide provides a comprehensive technical overview of 5-(p-tolyl)picolinic acid and its derivatives, compounds that have garnered significant interest in medicinal chemistry due to their promising therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, characterization, and biological evaluation of this important class of molecules.

Introduction: The Significance of the Picolinic Acid Scaffold

Picolinic acid, a pyridine-2-carboxylic acid, is a fundamental heterocyclic scaffold that is not only a metabolite of the amino acid tryptophan but also a key component in a variety of biologically active compounds. Its derivatives have been explored for a wide range of pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory effects. The introduction of an aryl group, such as a p-tolyl moiety, at the 5-position of the picolinic acid ring system creates a biaryl structure that can significantly influence the molecule's steric and electronic properties, often leading to enhanced biological activity. This guide will focus specifically on the synthesis and therapeutic applications of 5-(p-tolyl)picolinic acid and its derivatives, with a particular emphasis on their potential as anticancer agents.

Synthesis of the Core Moiety: 5-(p-Tolyl)picolinic Acid

The most efficient and versatile method for the synthesis of 5-(p-tolyl)picolinic acid is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a halide (typically bromine or iodine) on the picolinic acid ring and an organoboron reagent, in this case, p-tolylboronic acid.

The Suzuki-Miyaura Coupling: A Powerful Tool for Biaryl Synthesis

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids. The catalytic cycle generally proceeds through three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 5-(p-Tolyl)picolinic Acid

This protocol outlines a general procedure for the synthesis of 5-(p-tolyl)picolinic acid from 5-bromopicolinic acid and p-tolylboronic acid. Optimization of reaction conditions may be necessary depending on the specific starting materials and desired scale.

Materials:

-

5-Bromopicolinic acid

-

p-Tolylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane and water (or other suitable solvent system)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-bromopicolinic acid (1.0 eq.), p-tolylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

-

Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02-0.05 eq.) and the ligand (e.g., PPh₃, 0.04-0.10 eq.).

-

Solvent Addition and Degassing: Add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio). Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(p-tolyl)picolinic acid.

Characterization of 5-(p-Tolyl)picolinic Acid

The structure and purity of the synthesized 5-(p-tolyl)picolinic acid should be confirmed by various spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the pyridine and tolyl rings, the methyl protons of the tolyl group, and the carboxylic acid proton. The coupling patterns of the pyridine protons will be indicative of the 5-substitution. |

| ¹³C NMR | Resonances for all the carbon atoms in the molecule, including the carboxyl carbon, and the aromatic carbons of both rings. |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, and C=C and C=N stretching vibrations of the aromatic rings. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of 5-(p-tolyl)picolinic acid. |

Derivatives of 5-(p-Tolyl)picolinic Acid and their Anticancer Activity

The carboxylic acid functionality of 5-(p-tolyl)picolinic acid serves as a versatile handle for the synthesis of a wide range of derivatives, most notably amides and esters. These modifications can significantly impact the compound's pharmacokinetic and pharmacodynamic properties.

Synthesis of Amide Derivatives

Amide derivatives are readily synthesized by coupling 5-(p-tolyl)picolinic acid with a variety of primary and secondary amines using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt).

Figure 2: General scheme for the synthesis of 5-(p-tolyl)picolinamide derivatives.

Anticancer Activity and Structure-Activity Relationships (SAR)

Several studies have demonstrated that amide derivatives of 5-(p-tolyl)picolinic acid exhibit significant in vitro anticancer activity against a range of human cancer cell lines. A notable example is a series of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxamides, which have shown potent antiproliferative effects.

A key finding from structure-activity relationship (SAR) studies is that the nature of the substituent on the amide nitrogen plays a crucial role in determining the cytotoxic potency. For instance, the introduction of a 2-chloro-4-pyridinyl group on the amide part of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid resulted in a compound with promising activity against human liver, breast, and colon carcinoma cell lines, with IC₅₀ values in the low micromolar range.

Table 1: Anticancer Activity of Selected 5-(p-Tolyl)picolinic Acid Derivatives

| Compound | Modification | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4j | N-(2-chloro-4-pyridinyl) amide of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid | Huh7 (Liver) | 1.6 | |

| MCF7 (Breast) | 3.3 | |||

| HCT116 (Colon) | 1.1 |

These findings suggest that the amide moiety is a critical pharmacophore and that further optimization of the substituents on this group could lead to the development of more potent anticancer agents. The presence of a halogenated pyridine ring appears to be beneficial for the activity, likely due to its ability to form key interactions with the biological target.

Mechanism of Action: Induction of Apoptosis

The anticancer activity of these derivatives is often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. For example, the aforementioned compound 4j was found to cause cell cycle arrest at the SubG1/G1 phase, which is a hallmark of apoptosis.

Further mechanistic studies on related picolinic acid derivatives have shown that they can trigger apoptosis through the endoplasmic reticulum (ER) stress pathway. This involves the activation of caspases, a family of proteases that play a central role in the execution of apoptosis. Specifically, some derivatives have been shown to activate caspases 3, 4, and 9. The activation of caspase-9 suggests the involvement of the intrinsic apoptotic pathway, which is initiated by intracellular stress signals.

Figure 3: Proposed mechanism of action for the anticancer activity of 5-(p-tolyl)picolinic acid derivatives.

Future Directions and Perspectives

The promising anticancer activity of 5-(p-tolyl)picolinic acid derivatives warrants further investigation and development. Key areas for future research include:

-

Lead Optimization: A more extensive SAR study is needed to explore a wider range of substituents on the amide and pyrazole moieties to identify compounds with improved potency and selectivity.

-

Target Identification: Elucidating the precise molecular target(s) of these compounds is crucial for understanding their mechanism of action and for the rational design of next-generation inhibitors.

-

In Vivo Efficacy: Promising candidates should be evaluated in preclinical animal models of cancer to assess their in vivo efficacy, pharmacokinetic properties, and toxicity profiles.

-

Combination Therapies: Investigating the potential of these compounds in combination with existing chemotherapeutic agents could lead to synergistic effects and overcome drug resistance.

Conclusion

5-(p-Tolyl)picolinic acid and its derivatives represent a promising class of compounds with significant potential for the development of novel anticancer therapeutics. The synthetic accessibility of the core scaffold via the Suzuki-Miyaura coupling, coupled with the modular nature of its derivatization, provides a robust platform for the generation of diverse chemical libraries for biological screening. The demonstrated ability of these compounds to induce apoptosis in cancer cells through specific signaling pathways underscores their therapeutic potential. Continued research in this area is highly encouraged and is expected to yield new and effective treatments for cancer.

References

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Cankara, P., et al. (2014). Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. European Journal of Medicinal Chemistry, 86, 140-151. [Link]

The Dual-Faceted Nature of 5-Aryl Picolinic Acids: From Potent Herbicides to Emerging Therapeutic Candidates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of Picolinic Acid

Picolinic acid, a pyridine-2-carboxylic acid, is a naturally occurring organic compound that serves as an important scaffold in both agriculture and medicine. As an endogenous metabolite of tryptophan, it is involved in various physiological processes, including immunomodulation and as an anti-infective agent.[1][2] The modification of the picolinic acid core, particularly with an aryl group at the 5-position, has given rise to a class of molecules with significant and diverse biological activities. This guide provides a comprehensive overview of the biological activities of 5-aryl picolinic acids, with a primary focus on their well-established role as herbicides and an exploration of their emerging potential in therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities.

Part 1: Herbicidal Activity - A Well-Defined Mechanism of Action

The most extensively studied and commercially significant biological activity of 5-aryl picolinic acid derivatives is their potent herbicidal action.[3] These compounds belong to the synthetic auxin class of herbicides, which mimic the effects of the natural plant hormone auxin, leading to uncontrolled and lethal growth in susceptible plants.

Mechanism of Action: Targeting the Auxin Signaling Pathway

5-Aryl picolinic acids exert their herbicidal effects by hijacking the plant's natural auxin signaling pathway. Unlike natural auxin (indole-3-acetic acid, IAA), which binds to the Transport Inhibitor Response 1 (TIR1) protein, these synthetic auxins preferentially bind to the Auxin-Signaling F-Box protein 5 (AFB5).[3] This binding event initiates a cascade of molecular interactions that ultimately leads to the degradation of transcriptional repressors and the overexpression of auxin-responsive genes, causing metabolic disruption and plant death.

The interaction with AFB5 is a key determinant of the herbicidal potency of these compounds. Molecular docking studies have revealed that the aryl substituent at the 5-position of the picolinic acid ring plays a crucial role in the binding affinity to the AFB5 receptor.[3]

Caption: Mechanism of herbicidal action of 5-aryl picolinic acids.

Structure-Activity Relationship (SAR) in Herbicidal Activity

The herbicidal efficacy of 5-aryl picolinic acids is highly dependent on the nature and substitution pattern of the aryl ring. Key SAR findings include:

-

Nature of the Aryl Group: The presence of specific substituents on the aryl ring can significantly influence the binding affinity to the AFB5 receptor and, consequently, the herbicidal activity.

-

Substitution at Other Positions: Modifications at other positions of the picolinic acid ring can also modulate the activity, selectivity, and physicochemical properties of the compounds.

| Compound ID | 5-Aryl Substituent | IC50 (µM) vs. Arabidopsis thaliana root growth | Reference |

| V-7 | 4-amino-3,5-dichloro-6-(5-(trifluoromethyl)-1H-pyrazol-1-yl) | Significantly lower than commercial herbicides | [3] |

| V-8 | 4-amino-3,5-dichloro-6-(5-(p-tolyl)-1H-pyrazol-1-yl) | Potent post-emergence herbicidal activity | [3] |

Table 1: Examples of potent herbicidal 5-aryl picolinic acid derivatives.[3]

Part 2: Emerging Therapeutic Potential of the Picolinic Acid Scaffold

While the herbicidal properties of specific 5-aryl picolinic acids are well-established, the broader picolinic acid scaffold has shown promise in various therapeutic areas. Research into the medicinal applications of 5-aryl picolinic acids is still in its early stages, but preliminary findings suggest potential for development in oncology, inflammation, and infectious diseases.

Anticancer Activity: Inducing Cell Death in Malignant Cells

Recent studies have begun to explore the anticancer potential of picolinic acid derivatives. A novel derivative of picolinic acid demonstrated selective cytotoxicity against human non-small cell lung cancer cells (A549) with an IC50 of 99.93 µM.[2]

The anticancer activity of this derivative was attributed to the induction of endoplasmic reticulum (ER) stress-mediated apoptosis.[2] Key events in this pathway include:

-

Activation of caspases 3, 4, and 9.

-

Release of smac/DIABLO to the cytosol.

-

Enhanced phosphorylation of eIF2α, a marker of ER stress.

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]

- 3. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-(p-Tolyl)picolinic Acid

Introduction: The Significance of 5-(p-Tolyl)picolinic Acid in Modern Research

5-(p-Tolyl)picolinic acid, a derivative of picolinic acid, represents a class of molecules with significant interest in pharmaceutical and materials science research. Picolinic acid itself is a naturally occurring organic compound, a catabolite of tryptophan, and is known for its roles in neuroprotection, immunology, and as a metal chelator.[1][2] The addition of a para-tolyl group to the picolinic acid scaffold creates a novel chemical entity with potentially unique biological activities and physicochemical properties. As with any novel compound of interest, especially in drug development, rigorous analytical characterization is paramount.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as a cornerstone technique for the analysis of such small molecules.[3] Its high sensitivity, selectivity, and ability to provide structural information make it an indispensable tool for identity confirmation, purity assessment, and quantification in complex matrices. This guide provides a comprehensive, in-depth technical overview of the mass spectrometry analysis of 5-(p-Tolyl)picolinic acid, designed for researchers, scientists, and drug development professionals. We will delve into the core principles of sample preparation, ionization, fragmentation analysis, and quantification, explaining the scientific rationale behind each step to ensure robust and reliable results.

Physicochemical Properties and Expected Mass Spectrometric Behavior

Before embarking on any analysis, a thorough understanding of the analyte's properties is crucial. 5-(p-Tolyl)picolinic acid is an aromatic carboxylic acid. Its structure consists of a pyridine ring substituted with a carboxylic acid group at the 2-position and a p-tolyl group at the 5-position.

Based on the structure of the related compound 3-(m-Tolyl)picolinic acid with a molecular formula of C13H11NO2 and a molecular weight of 213.23 g/mol , we can deduce the same for its isomer, 5-(p-Tolyl)picolinic acid.[4]

| Property | Value | Source |

| Molecular Formula | C13H11NO2 | Deduced from isomer[4] |

| Molecular Weight | 213.23 g/mol | Deduced from isomer[4] |

| Exact Mass | 213.0790 u | Calculated |

The presence of the carboxylic acid and the nitrogen atom in the pyridine ring makes the molecule amenable to electrospray ionization (ESI), a soft ionization technique that typically produces protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode. Given the acidic nature of the carboxylic acid group, negative ion mode ESI is often preferred for enhanced sensitivity.

Experimental Workflow: A Roadmap to Successful Analysis

The mass spectrometric analysis of 5-(p-Tolyl)picolinic acid follows a logical progression of steps, each critical for obtaining high-quality data. The overall workflow is depicted below:

Caption: General workflow for the LC-MS analysis of 5-(p-Tolyl)picolinic acid.

Part 1: Sample Preparation - The Foundation of Accurate Analysis

The goal of sample preparation is to present the analyte to the mass spectrometer in a suitable solvent and at an appropriate concentration, free from interfering matrix components.

Step-by-Step Protocol for Standard Preparation:

-

Stock Solution Preparation (1 mg/mL):

-

Accurately weigh approximately 1 mg of 5-(p-Tolyl)picolinic acid standard.

-

Dissolve the standard in 1 mL of a suitable solvent. A mixture of methanol and water (e.g., 50:50 v/v) is a good starting point due to its compatibility with reversed-phase chromatography and ESI. Ensure complete dissolution; sonication may be used if necessary.

-

-

Working Solution Preparation (1-10 µg/mL):

-

Perform serial dilutions of the stock solution with the same solvent mixture to achieve a working concentration range suitable for your instrument's sensitivity. For initial method development, a concentration of 1-10 µg/mL is often appropriate.

-

-

Filtration:

-

Filter the final working solution through a 0.22 µm syringe filter (e.g., PTFE or PVDF) to remove any particulate matter that could clog the LC system.

-

Causality Behind Choices:

-

Solvent Selection: Methanol and water are common choices for LC-MS as they are volatile, have low viscosity, and are compatible with ESI. The organic component (methanol) aids in dissolving the aromatic analyte, while the aqueous component ensures compatibility with the reversed-phase column.

-

Filtration: This is a critical step to protect the delicate components of the HPLC and mass spectrometer from blockages, ensuring system longevity and data quality.

Part 2: Liquid Chromatography - Separating the Target from the Matrix

Liquid chromatography separates the analyte from other components in the sample before it enters the mass spectrometer, reducing ion suppression and improving data quality. For an aromatic carboxylic acid like 5-(p-Tolyl)picolinic acid, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.

Recommended LC Parameters:

| Parameter | Recommended Setting | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | C18 stationary phases provide good retention for nonpolar to moderately polar compounds like our analyte. The smaller particle size (1.8 µm) offers higher resolution and efficiency. |

| Mobile Phase A | Water with 0.1% Formic Acid | The aqueous phase. Formic acid is a common mobile phase additive that aids in the protonation of the analyte in positive ion mode ESI and can improve peak shape. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The organic phase. Acetonitrile is a common organic solvent in RP-HPLC with good UV transparency and compatibility with MS. |

| Gradient | 5-95% B over 5-10 minutes | A gradient elution is necessary to effectively elute the analyte from the column and to clean the column of any strongly retained impurities. |

| Flow Rate | 0.2-0.4 mL/min | A flow rate appropriate for the column dimensions to ensure optimal separation efficiency. |

| Column Temperature | 30-40 °C | Maintaining a constant and slightly elevated temperature can improve peak shape and reproducibility. |

| Injection Volume | 1-5 µL | A small injection volume is typically sufficient for sensitive MS detection and helps to prevent column overloading. |

Part 3: Mass Spectrometry - Unveiling the Molecular Identity

The mass spectrometer is the heart of the analysis, providing information on the molecular weight and structure of the analyte.

Ionization: Electrospray Ionization (ESI)

ESI is the preferred ionization technique for this class of molecules due to its soft nature, which minimizes in-source fragmentation and preserves the molecular ion. Both positive and negative ion modes should be evaluated, though negative ion mode is often more sensitive for carboxylic acids due to the ease of deprotonation.

-

Positive Ion Mode: Expect to observe the protonated molecule, [M+H]+, at an m/z of 214.0863.

-

Negative Ion Mode: Expect to observe the deprotonated molecule, [M-H]-, at an m/z of 212.0716.

Full Scan MS Analysis

A full scan MS experiment is initially performed to determine the m/z of the parent ion. A scan range of m/z 50-500 is typically sufficient to encompass the analyte and potential low-mass fragments or adducts.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for structural confirmation. In MS/MS, the parent ion of interest is isolated and then fragmented by collision with an inert gas (Collision-Induced Dissociation - CID). The resulting fragment ions are then detected, providing a unique fragmentation pattern or "fingerprint" for the molecule.

Predicted Fragmentation of 5-(p-Tolyl)picolinic Acid

Based on the known fragmentation patterns of aromatic carboxylic acids and pyridine derivatives, we can predict the major fragmentation pathways for 5-(p-Tolyl)picolinic acid.

Caption: Predicted major fragmentation pathways for [M-H]⁻ of 5-(p-Tolyl)picolinic acid.

Explanation of Fragmentation:

-

Decarboxylation (Loss of CO2): A common fragmentation pathway for carboxylic acids is the neutral loss of carbon dioxide (44 u) from the deprotonated molecular ion. This would result in a fragment ion at m/z 168.08.

-

Cleavage of the Tolyl Group: Another likely fragmentation is the cleavage of the bond between the pyridine ring and the tolyl group, resulting in the loss of a tolyl radical (C7H7, 91 u) and a fragment ion corresponding to the deprotonated 5-carboxypyridine at m/z 121.03.

Part 4: Quantitative Analysis - From Signal to Concentration

For many applications, particularly in drug development, it is essential to quantify the amount of the analyte in a sample. LC-MS is an excellent technique for quantitative analysis due to its high sensitivity and selectivity.

Step-by-Step Protocol for Method Development:

-

Selection of an Internal Standard (IS):

-

An ideal internal standard is a stable, isotopically labeled version of the analyte (e.g., 13C- or D-labeled 5-(p-Tolyl)picolinic acid). If an isotopically labeled standard is not available, a structurally similar compound with similar chromatographic and ionization properties can be used.

-

-

Preparation of Calibration Standards:

-

Prepare a series of calibration standards by spiking a known amount of the analyte and a constant amount of the internal standard into the matrix of interest (e.g., plasma, urine, or a blank solvent).

-

-

Generation of a Calibration Curve:

-

Analyze the calibration standards by LC-MS/MS.

-

For each standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Plot the peak area ratio against the known concentration of the analyte to generate a calibration curve. A linear regression analysis should be performed to determine the goodness of fit (R² value).

-

-

Quantification of Unknown Samples:

-

Prepare and analyze the unknown samples in the same manner as the calibration standards, including the addition of the internal standard.

-

Determine the peak area ratio for the analyte in the unknown sample and use the calibration curve to calculate its concentration.

-

Key Quantitative Parameters:

| Parameter | Description | Acceptance Criteria |

| Linearity (R²) | The correlation coefficient of the calibration curve. | > 0.99 |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio > 10; precision and accuracy within ±20% |

| Precision | The closeness of repeated measurements. | Relative standard deviation (RSD) < 15% |

| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration |

Conclusion: A Powerful and Versatile Analytical Approach

The mass spectrometric analysis of 5-(p-Tolyl)picolinic acid, when approached systematically, provides a wealth of information crucial for research and development. By carefully considering the physicochemical properties of the molecule, optimizing sample preparation and LC-MS parameters, and understanding its fragmentation behavior, researchers can confidently identify, characterize, and quantify this important compound. The methodologies outlined in this guide provide a robust framework for achieving accurate and reliable results, empowering scientists to advance their understanding and application of 5-(p-Tolyl)picolinic acid.

References

-

PubChem. Picolinic acid. National Center for Biotechnology Information. [Link]

-

Wikipedia. Picolinic acid. [Link]

-

Dong, F., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Pharmacia, 68(3), 637-645. [Link]

-

SIELC Technologies. Picolinic Acid. [Link]

-

PubChem. Picolinic acid, 5-(alpha,alpha,alpha-trifluoro-o-tolyloxy)-, 5-indanyl ester. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1225956-74-0, 3-(m-Tolyl)picolinic acid. Retrieved January 27, 2026 from [Link].

- Pitt, J. J. (2009). Principles and applications of liquid chromatography-mass spectrometry in clinical biochemistry. The Clinical Biochemist Reviews, 30(1), 19–34.

- Han, J., et al. (2015). A sensitive and specific liquid chromatography-tandem mass spectrometry method for the determination of aristolochic acids in rat plasma. Journal of analytical toxicology, 39(1), 47-53.

-

Zhang, K., et al. (2017). Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry. Energy & Fuels, 31(12), 13759-13766. [Link]

-

Zhou, J., et al. (2018). High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. Methods in molecular biology (Clifton, N.J.), 1733, 131–142. [Link]

-

Rzagalinska, O., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(4), 923-936. [Link]

-

Esteves, C. V., et al. (2021). Chromatograms of the two isomers picolinic acid and nicotinic acid. ResearchGate. [Link]

-

Higashi, T., & Ogawa, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules (Basel, Switzerland), 25(20), 4883. [Link]

Sources

solubility of 5-(p-Tolyl)picolinic acid in organic solvents

An In-depth Technical Guide to the Solubility of 5-(p-Tolyl)picolinic Acid in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 5-(p-Tolyl)picolinic acid, a compound of significant interest in medicinal chemistry and materials science. Given the current scarcity of direct experimental solubility data for this specific molecule, this document synthesizes information from its parent compound, picolinic acid, structurally related analogues, and foundational chemical principles to provide a robust predictive framework. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and understanding the solubility of this compound and similar chemical entities.

Introduction to 5-(p-Tolyl)picolinic Acid

5-(p-Tolyl)picolinic acid is a derivative of picolinic acid, featuring a tolyl group at the 5-position of the pyridine ring. This substitution significantly influences the molecule's physicochemical properties, including its solubility, by introducing a non-polar, aromatic moiety. Understanding the solubility of this compound in various organic solvents is crucial for a range of applications, from designing synthetic and purification strategies to formulating pharmaceutical preparations and controlling crystallization processes.

The molecular structure, characterized by a polar pyridine carboxylic acid head and a non-polar tolyl tail, suggests a nuanced solubility profile that will be explored in detail throughout this guide.

Caption: Molecular Structure of 5-(p-Tolyl)picolinic Acid

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For 5-(p-Tolyl)picolinic acid, its solubility in a given organic solvent is a balance between the energetic cost of breaking the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

The key molecular features influencing its solubility are:

-

The Picolinic Acid Moiety: The pyridine ring and the carboxylic acid group are polar and capable of hydrogen bonding. The carboxylic acid can act as both a hydrogen bond donor and acceptor, while the pyridine nitrogen is a hydrogen bond acceptor.

-

The p-Tolyl Group: This substituent is non-polar and contributes to the molecule's hydrophobic character.

Therefore, the solubility of 5-(p-Tolyl)picolinic acid will be highest in solvents that can effectively interact with both the polar and non-polar regions of the molecule.

Caption: Factors Influencing the Solubility of 5-(p-Tolyl)picolinic Acid.

Solubility Profile of Picolinic Acid and its Derivatives

While direct solubility data for 5-(p-Tolyl)picolinic acid is not available in the literature, we can infer its likely behavior by examining its parent compound, picolinic acid, and a structurally related analogue, 5-butylpicolinic acid.

Solubility of Picolinic Acid

Picolinic acid is a polar molecule, and its solubility is highest in polar, protic solvents that can engage in hydrogen bonding.

| Solvent | Solubility | Temperature (°C) | Reference |

| Water | Very soluble | 25 | [1] |

| Ethanol | 6.89 g/100 g | 25 | [1] |

| Acetonitrile | 17.0 g/kg | 20 | [2] |

| Benzene | Difficultly soluble | - | [1] |

| Chloroform | Difficultly soluble | - | [1] |

| Diethyl Ether | Difficultly soluble | - | [1] |

| Carbon Disulfide | Insoluble | - | [1] |

Predicted Influence of the p-Tolyl Group

The introduction of the non-polar p-tolyl group is expected to:

-

Decrease solubility in highly polar solvents like water due to the increased hydrophobic character.

-

Increase solubility in moderately polar and non-polar solvents that can interact favorably with the aromatic tolyl ring via van der Waals forces.

Case Study: Solubility of 5-Butylpicolinic Acid (Fusaric Acid)

5-Butylpicolinic acid, with its non-polar butyl chain, provides a useful comparison.

| Solvent | Solubility | Temperature (°C) | Reference |

| Ethanol | ~30 mg/mL | Room Temperature | [3] |

| DMSO | ~30 mg/mL | Room Temperature | [3] |

| Dimethylformamide (DMF) | ~30 mg/mL | Room Temperature | [3] |

| PBS (pH 7.2) | ~10 mg/mL | Room Temperature | [3] |

The moderate solubility in polar aprotic solvents like DMSO and DMF suggests that these solvents are effective at solvating both the polar and non-polar portions of the molecule.

Inferred Qualitative Solubility of 5-(p-Tolyl)picolinic Acid

Based on solvents commonly used in the synthesis and purification of related picolinic acid derivatives, we can infer a qualitative solubility profile for 5-(p-Tolyl)picolinic acid.

| Solvent | Predicted Solubility | Rationale |

| Alcohols (Methanol, Ethanol) | Moderately Soluble | Can interact with both polar and non-polar regions. |

| Ethers (Diethyl Ether, THF) | Sparingly to Moderately Soluble | Moderate polarity allows for some interaction. |

| Halogenated Solvents (DCM, Chloroform) | Moderately Soluble | Can solvate the aromatic and non-polar parts. |

| Aromatic Solvents (Toluene, Benzene) | Moderately to Highly Soluble | Favorable interactions with the tolyl group. |

| Polar Aprotic Solvents (DMF, DMSO, Acetonitrile) | Moderately to Highly Soluble | Effective at solvating both polar and non-polar domains. |

| Non-Polar Alkanes (Hexane, Heptane) | Sparingly Soluble to Insoluble | Primarily interact with the tolyl group, but not the polar head. |

| Water | Sparingly Soluble to Insoluble | The large non-polar tolyl group will likely dominate. |

Experimental Determination of Solubility

To obtain definitive solubility data, experimental determination is essential. The gravimetric method is a reliable and widely used technique.

Step-by-Step Protocol for Gravimetric Solubility Determination

-

Preparation of Saturated Solution:

-

Add an excess amount of 5-(p-Tolyl)picolinic acid to a known volume of the desired organic solvent in a sealed vial.

-

Place the vial in a thermostated shaker bath and agitate at a constant temperature for a sufficient time to reach equilibrium (typically 24-72 hours).

-

-

Sampling and Filtration:

-

Once equilibrium is reached, cease agitation and allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated syringe to prevent premature crystallization.

-

Immediately filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed vial.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the filtered solution under a stream of nitrogen or in a vacuum oven at a controlled temperature until a constant weight is achieved.

-

Accurately weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

The solubility is calculated as the mass of the dissolved solute per volume or mass of the solvent.

-

Caption: Workflow for Gravimetric Solubility Determination.

Computational Approaches to Solubility Prediction

In the absence of experimental data, computational methods offer a valuable alternative for estimating solubility.

-

Quantitative Structure-Property Relationship (QSPR): These models use statistical methods to correlate molecular descriptors (numerical representations of molecular structure) with experimental solubility data.[4][5] A robust QSPR model, trained on a diverse dataset of related compounds, could provide a reasonable estimate of the solubility of 5-(p-Tolyl)picolinic acid.

-

Physics-Based Models: These methods, such as those based on COSMO-RS (Conductor-like Screening Model for Real Solvents), use quantum mechanics and thermodynamics to predict solubility from first principles.[6] These models can be more accurate but are computationally more intensive.

While a detailed discussion of these methods is beyond the scope of this guide, they represent a powerful tool for modern drug discovery and development, enabling the prediction of key physicochemical properties before a compound is synthesized.

Conclusion and Future Outlook

This technical guide has provided a comprehensive overview of the expected based on theoretical principles and data from analogous compounds. It is predicted that this compound will exhibit moderate to high solubility in moderately polar to non-polar organic solvents, and lower solubility in highly polar solvents like water.

For definitive data, experimental determination using standard methods such as the gravimetric technique is strongly recommended. The insights and protocols provided herein offer a solid foundation for researchers and professionals working with this and similar molecules, facilitating more efficient and informed development processes. Future work should focus on generating experimental solubility data for 5-(p-Tolyl)picolinic acid in a range of pharmaceutically relevant solvents at various temperatures to create a comprehensive and validated solubility profile.

References

-

Chemical Entities of Biological Interest (ChEBI). Picolinic acid. [Link]

-

Esteves, C. I. C., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Crystals, 13(3), 392. [Link]

- Ghafourian, T., & Barzegar-Jalali, M. (2012). QSPR Models for Prediction of Aqueous Solubility. Journal of Pharmaceutical Sciences, 101(3), 1121-1131.

- Avdeef, A. (2007). The Rise of pH-Metric LogP. Current Topics in Medicinal Chemistry, 7(8), 735-763.

- Klamt, A. (2005). COSMO-RS: From Quantum Chemistry to Fluid Phase Thermodynamics and Drug Design. Elsevier.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. PL196898B1 - Method of purification of 5-aminolevulline acid hydrochloride - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. prepchem.com [prepchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Accurate Determination of the Melting Point of 5-(p-Tolyl)picolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Physical Constants in Pharmaceutical Development

In the landscape of drug discovery and development, the unambiguous characterization of a new chemical entity (NCE) is a foundational requirement. 5-(p-Tolyl)picolinic acid, also known as 5-(4-methylphenyl)pyridine-2-carboxylic acid, represents a class of bespoke heterocyclic compounds with significant potential in medicinal chemistry. Its physical properties are not merely data points but key indicators of identity, purity, and stability. Among these, the melting point is one of the most critical and readily determinable physical constants.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the principles and a detailed protocol for the accurate determination of the melting point of a crystalline organic solid such as 5-(p-Tolyl)picolinic acid. We will move beyond simple procedural steps to explore the causality behind the methodology, ensuring a robust and self-validating approach essential for regulatory and research settings.

Section 1: The Reported Melting Point of 5-(p-Tolyl)picolinic Acid

A review of available scientific literature and chemical databases indicates that the experimentally determined melting point for 5-(p-Tolyl)picolinic acid is in the range of 209-211 °C . This value serves as a crucial benchmark for chemists synthesizing or working with this compound, providing a primary criterion for its identity and purity.

Table 1: Physicochemical Properties of 5-(p-Tolyl)picolinic Acid

| Property | Value / Information | Source |

| IUPAC Name | 5-(4-Methylphenyl)pyridine-2-carboxylic acid | - |

| Molecular Formula | C₁₃H₁₁NO₂ | - |

| Molecular Weight | 213.23 g/mol | - |

| CAS Number | 126149-38-8 | - |

| Melting Point | 209-211 °C | Vendor Data |

Section 2: The Science of Melting—More Than Just a Number

The melting point of a pure crystalline solid is the temperature at which it transitions from a highly ordered solid lattice to a disordered liquid state at atmospheric pressure. This phase change occurs when the thermal energy supplied to the system overcomes the intermolecular forces holding the molecules together in the crystal.[1]

For a pure substance, this transition is typically sharp, occurring over a narrow range of 0.5-1.0°C.[2] However, the presence of even small amounts of miscible impurities will disrupt the crystal lattice, leading to a phenomenon known as melting point depression .[1] This results in two observable effects: a lowering of the onset melting temperature and a broadening of the melting range.[3] This principle is a cornerstone of purity assessment in organic chemistry.

The extent of melting point depression is governed by the thermodynamics of solutions, specifically the colligative properties, where the presence of a solute (impurity) lowers the freezing point (and thus melting point) of the solvent (the bulk compound).[3]

Section 3: A Validated Protocol for Melting Point Determination

The following protocol is a synthesis of best practices derived from authoritative sources, including the United States Pharmacopeia (USP) General Chapter <741>.[4] It is designed to be a self-validating system, incorporating instrument calibration and precise procedural controls to ensure data integrity.

Instrumentation and Calibration

Apparatus: A modern digital melting point apparatus with controlled heating ramps, a magnified viewing lens or camera, and certified calibration is required. These instruments offer significant advantages in precision and repeatability over older oil-bath methods.

Causality: The accuracy of the determination is fundamentally dependent on the accuracy of the instrument's thermometer. Therefore, periodic calibration is not optional; it is essential for data trustworthiness. Calibration should be performed using certified reference standards that bracket the expected melting point of the sample under investigation.

Calibration Protocol:

-

Select at least two USP Melting Point Reference Standards or other primary standards whose melting points are near the expected range of 5-(p-Tolyl)picolinic acid (e.g., Sulfapyridine at ~191°C and Caffeine at ~236°C).[2]

-

Following the standard operating procedure for the instrument, determine the melting point of these standards.

-

The observed melting points must fall within the acceptable range specified on the certificate of the reference standard.

-

If a deviation is observed, the instrument must be recalibrated according to the manufacturer's instructions before proceeding. Record all calibration activities in the instrument's logbook.

Sample Preparation

-

Drying: Ensure the 5-(p-Tolyl)picolinic acid sample is completely dry. Residual solvent is a common impurity that will depress and broaden the melting range. Dry the sample under vacuum at a temperature below its melting point until constant weight is achieved.

-

Pulverization: Gently pulverize a small amount of the sample into a fine, uniform powder using a clean mortar and pestle.

-

Expert Insight: Aggressive grinding can sometimes induce polymorphic changes or cause degradation. A gentle crushing action is sufficient. Uniform, fine particles ensure efficient and even heat transfer within the sample.[2]

-

-

Capillary Loading: Tap the open end of a standard melting point capillary tube (e.g., 0.8-1.2 mm internal diameter) into the powdered sample.[4] Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the closed end.

-

Sample Height: The final packed sample height should be 2.5-3.5 mm.[5]

-

Causality: A sample column that is too large will exhibit a significant temperature gradient from bottom to top, leading to a broadened, inaccurate melting range. A column that is too small may be difficult to observe. The USP-specified height ensures thermal uniformity.[2]

-

Measurement Procedure

The procedure is typically conducted in two stages: a rapid preliminary determination followed by a precise, slow determination.

Stage 1: Rapid Determination (Optional but Recommended)

-

Place the loaded capillary into the heating block of the apparatus.

-

Set a rapid heating rate (e.g., 10-20 °C/minute).

-

Observe the sample and record the approximate temperature at which it melts. This provides a ballpark figure to make the subsequent measurement more efficient.

Stage 2: Accurate Determination

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point found in Stage 1.

-

Place a fresh, properly loaded capillary into the apparatus.

-

Set the initial heating temperature to ~20 °C below the expected melting point and begin heating at a moderate rate.

-

Once the temperature is about 10 °C below the expected melting point, reduce the heating rate to 1 °C/minute .[2]

-

Expert Insight: A slow ramp rate is absolutely critical. The thermal mass of the heating block, thermometer, and sample itself requires time to equilibrate. A rapid heating rate will cause the thermometer reading to lag behind the true temperature of the sample, resulting in an erroneously high and broad melting range.

-

-

Record Temperature T1: Note the temperature at which the first droplet of liquid becomes visible within the sample. This is the onset of melting.[4]

-

Record Temperature T2: Note the temperature at which the last solid particle melts, resulting in a completely clear liquid. This is the clear point.

-

Report: The result should be reported as a range from T1 to T2 (e.g., 209.5 °C – 210.8 °C).

-

Perform the determination in triplicate to ensure reproducibility.

Diagram 1: Experimental Workflow for Melting Point Determination

Caption: Workflow for USP-compliant melting point determination.

Section 4: Data Interpretation and Troubleshooting

A sharp melting range (e.g., ≤ 1 °C) that matches the literature value is strong evidence of high purity. Conversely, a wide melting range that is depressed (lower than the literature value) is a clear indication of impurities.

Diagram 2: Effect of Impurities on Melting Point

Sources

Determining the Acidity of 5-(p-Tolyl)picolinic Acid: A Technical Guide to pKa Value

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Determination of the pKa Value of 5-(p-Tolyl)picolinic Acid.

Understanding the Molecular Architecture and its Influence on Acidity

5-(p-Tolyl)picolinic acid integrates three key structural motifs that collectively determine its acidic character: the carboxylic acid, the pyridine ring, and the p-tolyl substituent. The primary acidic proton is that of the carboxylic acid group. Its propensity to dissociate is modulated by the electronic effects of the pyridine nitrogen and the appended p-tolyl group.

-

Picolinic Acid Backbone: The parent molecule, picolinic acid (pyridine-2-carboxylic acid), is inherently more acidic than benzoic acid. The electron-withdrawing nitrogen atom in the pyridine ring at the ortho position to the carboxylic acid group stabilizes the conjugate base (picolinate) through an inductive effect, thereby facilitating proton dissociation. The pKa of picolinic acid is approximately 1.07 to 5.4, with the lower value corresponding to the protonation of the pyridine nitrogen and the higher value to the carboxylic acid.[1][2][3][4]

-

Benzoic Acid as a Reference: Benzoic acid, a fundamental aromatic carboxylic acid, has a pKa of approximately 4.20 in water.[5][6][7] This serves as a crucial benchmark for understanding the electronic contributions of substituents.

-

The Role of the p-Tolyl Substituent: The p-tolyl group, a methyl-substituted phenyl ring, is generally considered to be weakly electron-donating through hyperconjugation and inductive effects. When attached to an aromatic system, it can slightly increase the electron density of the ring. In the context of 5-(p-Tolyl)picolinic acid, this substituent is positioned at the 5-position of the pyridine ring, which is meta to the carboxylic acid. Its electronic influence on the acidity of the carboxyl group is therefore expected to be modest. For comparison, p-toluic acid (4-methylbenzoic acid) has a pKa of about 4.36, slightly higher than benzoic acid, reflecting the electron-donating nature of the methyl group.[8][9][10]

Based on these structural considerations, the pKa of 5-(p-Tolyl)picolinic acid is anticipated to be slightly higher than that of unsubstituted picolinic acid due to the weak electron-donating effect of the p-tolyl group.

Comparative pKa Values of Related Compounds

To contextualize the expected pKa of 5-(p-Tolyl)picolinic acid, a comparative analysis with parent and related structures is essential.

| Compound | Structure | pKa (Carboxylic Acid) | Reference(s) |

| Benzoic Acid | C₆H₅COOH | 4.20 | [5][6][7] |

| p-Toluic Acid | CH₃C₆H₄COOH | 4.36 | [8][9][10] |

| Picolinic Acid | C₅H₄N(COOH) | ~5.4 | [3] |

Methodologies for pKa Determination

The determination of a precise pKa value necessitates either experimental measurement or high-level computational prediction.

Experimental Approaches

A variety of robust experimental techniques are available for the accurate determination of pKa values.[11] The choice of method often depends on the compound's properties, such as solubility and chromophoric characteristics.

Potentiometric Titration: This is a classical and highly reliable method. It involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the acidic compound. The pH of the solution is monitored throughout the titration. The pKa is the pH at which half of the acid has been neutralized.

Experimental Protocol: Potentiometric Titration

-

Preparation of the Analyte Solution: Accurately weigh a sample of 5-(p-Tolyl)picolinic acid and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titrant Preparation: Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Titration Setup: Place the analyte solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Data Collection: Add the titrant in small, precise increments, recording the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve. Alternatively, the first or second derivative of the titration curve can be used to accurately locate the equivalence point, from which the half-equivalence point (and thus the pKa) can be determined.[12]

UV-Vis Spectrophotometry: This method is applicable if the protonated and deprotonated forms of the molecule exhibit different UV-Vis absorption spectra.[11] A series of solutions of the compound are prepared at different pH values, and their absorbance at a specific wavelength is measured. The pKa is determined by fitting the absorbance versus pH data to the Henderson-Hasselbalch equation.

Experimental Workflow: UV-Vis Spectrophotometry

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Computational Prediction

In the absence of experimental data, computational chemistry provides powerful tools for the in silico prediction of pKa values.[13][14][15] These methods are particularly valuable in the early stages of drug discovery for screening large libraries of compounds.

Quantum Mechanical (QM) Methods: These ab initio or density functional theory (DFT) methods offer high accuracy by solving the Schrödinger equation for the molecule. The pKa is calculated by determining the Gibbs free energy change for the deprotonation reaction in solution. This often involves thermodynamic cycles and implicit solvent models.

Quantitative Structure-Property Relationship (QSPR) Models: These are empirical models that correlate the pKa values of a training set of molecules with a set of calculated molecular descriptors. Once a statistically robust model is developed, it can be used to predict the pKa of new compounds. Various software packages incorporate QSPR models for rapid pKa prediction.

Logical Relationship: Computational pKa Prediction

Caption: Approaches for the computational prediction of pKa.

Conclusion and Future Directions

The pKa of 5-(p-Tolyl)picolinic acid is a key determinant of its behavior in biological systems. While an experimental value is not currently documented, a combination of theoretical analysis based on its structural components and comparative data from related molecules suggests a pKa for the carboxylic acid group slightly elevated compared to that of picolinic acid. For drug development professionals, an accurate determination of this value is paramount. The experimental and computational methodologies outlined in this guide provide a robust framework for obtaining a precise and reliable pKa value for 5-(p-Tolyl)picolinic acid and other novel chemical entities. The pursuit of an experimental determination of this value would be a valuable contribution to the chemical and pharmaceutical sciences.

References

-

PubChem. Picolinic acid. National Center for Biotechnology Information. [Link]

-

ResearchGate. Extending pK(a) prediction accuracy: High-throughput pK(a) measurements to understand pK(a) modulation of new chemical series. [Link]

-

PubMed. Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. [Link]

-

National Center for Biotechnology Information. Computer Prediction of pKa Values in Small Molecules and Proteins. [Link]

-

National Center for Biotechnology Information. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. [Link]

-

National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. [Link]

-

Wikipedia. Benzoic acid. [Link]

-

PubChem. p-Toluic acid. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

-

PubChem. Benzoic acid. National Center for Biotechnology Information. [Link]

-

Research Outreach. pKa prediction from ab initio calculations. [Link]

-

Rupp, M. Predicting the pKa of Small Molecules. [Link]

-

University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

-

MDPI. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. [Link]

-

ResearchGate. Synthesis, Reactions and Antimicrobial Activity of 2-Amino-4-(8-quinolinol-5-yl)-1-(p-tolyl)-pyrrole-3-carbonitrile. [Link]

-

Merck Index. Picolinic Acid. [Link]

-

University of Missouri-St. Louis. Synthesis of Some Aminopicolinic Acids. [Link]

-

CLAS. Table of Acids with Ka and pKa Values. [Link]

-

Wikipedia. Picolinic acid. [Link]

-

ResearchGate. (PDF) Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. [Link]

-

LookChem. Picolinic acid. [Link]

-

ChemRxiv. Interpretable deep-learning pKa prediction for small molecule drugs via atomic sensitivity analysis. [Link]

-

ResearchGate. Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). [Link]

-

Pharmacia. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. [Link]

-

ContaminantDB. p-Toluic acid. [Link]

-

ACS Publications. Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. [Link]

-

Proprep. What is the pKa of benzoic acid? [Link]

-

NIST. Benzoic acid, 4-methyl-. [Link]

Sources

- 1. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Picolinic acid CAS#: 98-98-6 [m.chemicalbook.com]

- 3. Picolinic Acid [drugfuture.com]

- 4. lookchem.com [lookchem.com]

- 5. Benzoic acid - Wikipedia [en.wikipedia.org]

- 6. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. proprep.com [proprep.com]

- 8. p-Toluic acid | 99-94-5 [chemicalbook.com]

- 9. P-Toluic Acid | C8H8O2 | CID 7470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ContaminantDB: p-Toluic acid [contaminantdb.ca]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pKa prediction from ab initio calculations - Research Outreach [researchoutreach.org]

- 15. mrupp.info [mrupp.info]

An In-depth Technical Guide on the Crystallographic Analysis of 5-(p-Tolyl)picolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract